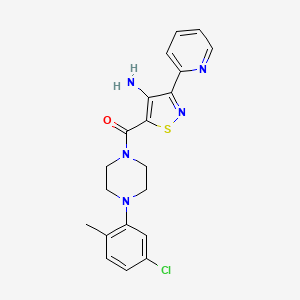
(4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20ClN5OS and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis and evaluation of pyridine derivatives, including compounds similar to the requested chemical structure, have shown variable and modest antimicrobial activities against investigated strains of bacteria and fungi. These studies highlight the potential of such compounds in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Further research into 1,2,4-triazole derivatives has also demonstrated good or moderate antimicrobial activities, suggesting a broad application of these chemical frameworks in battling infectious diseases (Bektaş et al., 2007).
Synthesis Methodologies
Advanced methodologies for synthesizing compounds with similar structures have been developed, offering new pathways for creating potential therapeutic agents. These methods include nonaqueous capillary electrophoresis for separating related substances and gas chromatographic determination for analyzing technical products and impurities, providing valuable tools for quality control and research into drug development (Ye et al., 2012).
Drug Development
Compounds with structural similarities have been explored as potential antagonists for specific receptors, indicating their utility in drug discovery efforts aimed at treating various conditions, including Parkinson's disease and diabetes. For instance, the discovery of potent antagonists of NPBWR1 (GPR7) suggests applications in neurological disorders (Romero et al., 2012). Additionally, the synthesis of derivatives as sodium channel blockers highlights the role of such compounds in developing anticonvulsant agents (Malik & Khan, 2014).
Propiedades
IUPAC Name |
(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5OS/c1-13-5-6-14(21)12-16(13)25-8-10-26(11-9-25)20(27)19-17(22)18(24-28-19)15-4-2-3-7-23-15/h2-7,12H,8-11,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGQKKCRKYDQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

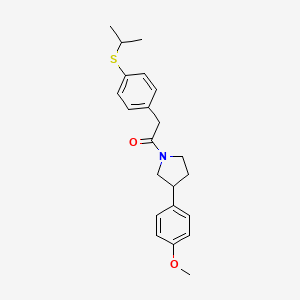
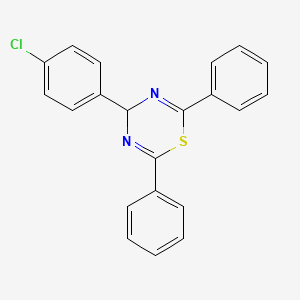
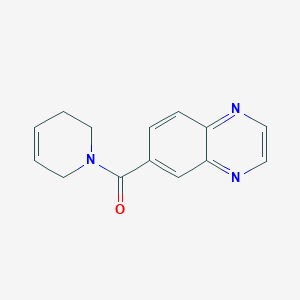
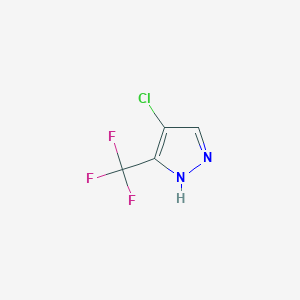
![7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2546350.png)
![1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2546351.png)

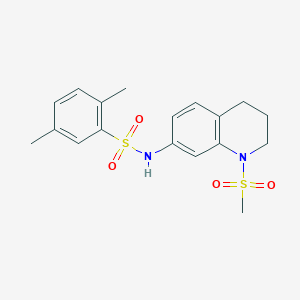

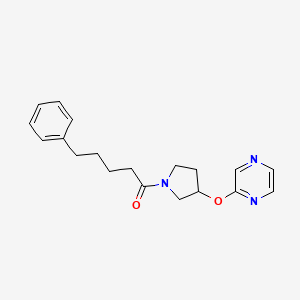


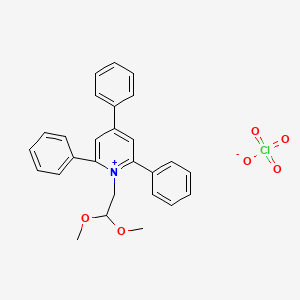
![6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546362.png)